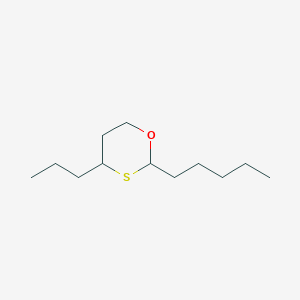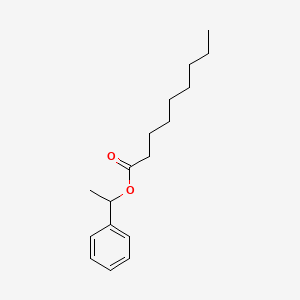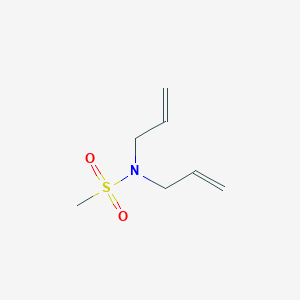
2-Amino-3-ethyl-6-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-ethyl-6-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethyl-6-methoxyquinoline can be achieved through several methods. One common approach involves the reaction of aniline derivatives with aldehydes under acidic or basic conditions. The reaction proceeds through a series of steps including C-H functionalization, C-N/C-C bond formation, and C-C bond cleavage. Transition-metal catalyzed reactions, such as those involving palladium or copper, are often employed to enhance the efficiency and selectivity of the synthesis .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can improve the sustainability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-ethyl-6-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
2-Amino-3-ethyl-6-methoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable lead compound in drug discovery.
Medicine: Quinoline derivatives are explored for their potential use in treating diseases such as malaria, tuberculosis, and cancer.
Industry: The compound is used in the development of dyes, pigments, and luminescent materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-ethyl-6-methoxyquinoline involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with DNA replication or protein synthesis. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminoquinoline
- 3-Ethylquinoline
- 6-Methoxyquinoline
Comparison
Compared to other similar compounds, 2-Amino-3-ethyl-6-methoxyquinoline is unique due to the presence of all three functional groups (amino, ethyl, and methoxy) on the quinoline ring. This combination enhances its chemical reactivity and broadens its range of applications. For example, while 2-Aminoquinoline primarily exhibits antimicrobial activity, the addition of ethyl and methoxy groups in this compound may enhance its anticancer and anti-inflammatory properties .
Propiedades
Número CAS |
948292-17-9 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3-ethyl-6-methoxyquinolin-2-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-8-6-9-7-10(15-2)4-5-11(9)14-12(8)13/h4-7H,3H2,1-2H3,(H2,13,14) |
Clave InChI |
GDUAUDCEJSHDON-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C2C=CC(=CC2=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole](/img/structure/B14145904.png)



![4-(1-carboxyethyl)-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B14145917.png)



![1,2,3,4,5,6,7,8,9,10-Decahydro-5,9-methanobenzo[8]annulen-11-amine](/img/structure/B14145945.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14145948.png)
![rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(trimethylsilyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14145952.png)
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate](/img/structure/B14145959.png)
